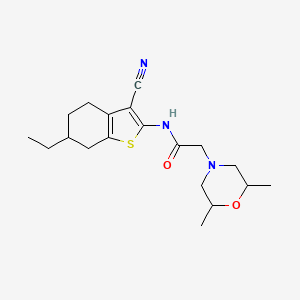
N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea hydrochloride, also known as OXA-06, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea hydrochloride is not fully understood. However, it has been suggested that N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea hydrochloride may exert its therapeutic effects through the inhibition of certain enzymes or signaling pathways. For example, N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea hydrochloride has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea hydrochloride has been shown to have various biochemical and physiological effects in different experimental models. In addition to its anti-inflammatory and neuroprotective effects, N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea hydrochloride has been found to reduce oxidative stress and improve mitochondrial function in a rat model of liver injury. N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea hydrochloride has also been shown to increase insulin sensitivity and improve glucose metabolism in a mouse model of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea hydrochloride in lab experiments is its relatively simple synthesis method. Additionally, N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea hydrochloride has been shown to have low toxicity in animal studies. However, one limitation of using N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea hydrochloride is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea hydrochloride. One area of interest is its potential as a therapeutic agent for various inflammatory and neurodegenerative diseases. Another area of research could focus on the development of more soluble forms of N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea hydrochloride to improve its effectiveness in experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea hydrochloride and its potential interactions with other drugs or compounds.
Méthodes De Synthèse
The synthesis of N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea hydrochloride involves the reaction of 2-phenoxyaniline with 6-chloromethyl-1,4-oxazepane followed by the addition of N,N'-diisopropylcarbodiimide and N,N-dimethylformamide. The resulting compound is then reacted with N-phenyl-N'-2-hydroxyphenylurea in the presence of triethylamine and hydrochloric acid to yield N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea hydrochloride.
Applications De Recherche Scientifique
N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea hydrochloride has been studied for its potential therapeutic applications in various fields of medicine. One study found that N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea hydrochloride exhibited anti-inflammatory effects in a rat model of acute lung injury. Another study showed that N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea hydrochloride had neuroprotective effects in a mouse model of cerebral ischemia. N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea hydrochloride has also been studied for its potential anticancer properties, with one study showing that it inhibited the growth of human breast cancer cells.
Propriétés
IUPAC Name |
1-(1,4-oxazepan-6-ylmethyl)-3-(2-phenoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-19(21-13-15-12-20-10-11-24-14-15)22-17-8-4-5-9-18(17)25-16-6-2-1-3-7-16/h1-9,15,20H,10-14H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEADYHNJJFYKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)CNC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline](/img/structure/B5300542.png)
![3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5300547.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5300553.png)
![2-(2-furyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5300558.png)
![(3S)-1-[7-(3-furoyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidin-3-ol](/img/structure/B5300561.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(5-isopropyl-4-pyrimidinyl)-N-methyl-3-piperidinamine](/img/structure/B5300567.png)
![(3R,5S)-5-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}pyrrolidin-3-ol](/img/structure/B5300573.png)
![5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300576.png)
![5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-2-[(2-phenoxyethyl)thio]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5300584.png)
![methyl {5-[3-allyl-4-(benzyloxy)-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5300587.png)
![N-[3-(3-methyl-1-piperidinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5300588.png)
![N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide](/img/structure/B5300602.png)
![N-benzyl-2-{[2-(4-bromophenyl)-2-oxoethoxy]imino}-2-cyanoacetamide](/img/structure/B5300617.png)